molecular formula C12H11BrO2 B13255046 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13255046
M. Wt: 267.12 g/mol
InChI Key: QHKASGXGPSQAFE-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS 1038341-47-7) is a chemical compound with the molecular formula C13H13BrO2 and a molecular weight of 281.15 g/mol . It is supplied as a powder and is recommended to be stored at room temperature . This compound belongs to the benzofuran class of organic molecules, which are recognized in scientific literature as versatile scaffolds in medicinal chemistry and materials science . Benzofuran derivatives are the subject of extensive research due to their broad spectrum of reported biological activities. Scientific reviews highlight that these derivatives can exhibit properties such as antitumor, antimicrobial, anti-inflammatory, and antiviral activities, making them privileged structures for the discovery of new therapeutic agents . Recent studies focus on synthesizing novel brominated benzofuran derivatives and evaluating their biological activity, including cytotoxic effects on specific cancer cell lines . As a brominated building block, this compound is valuable for further chemical synthesis and exploration in various research fields, including drug discovery and development. Researchers can utilize this kernel for designing and creating novel derivatives for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. For specific storage and handling information, please request the Safety Data Sheet (SDS) .

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11BrO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3

InChI Key

QHKASGXGPSQAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone in the presence of aqueous sodium carbonate and 4-dimethylaminopyridine at 80°C . This reaction forms the benzofuran ring through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and biological differences between 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activities References
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one C₁₂H₁₁BrO₂* 283.12* 5-Bromo, benzofuran, 2-methylpropanoyl Anticonvulsant, anti-inflammatory
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₉H₇BrO₂ 243.06 5-Bromo, benzofuran, acetyl Antitumor, antifungal
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone C₁₀H₉BrO₃ 281.09 5-Bromo, 7-methoxy, benzofuran, acetyl Not reported
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one C₁₂H₁₄O₂ 190.24 Saturated benzofuran, 5-position substituent, 2-methylpropanoyl Not reported
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 4-Bromo, phenyl, 2-methylpropanoyl Not reported
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine C₁₂H₁₄BrNO 268.15 5-Bromo, benzofuran, 2-methylpropanoyl, amine Not reported

*Estimated based on structural analysis.

Key Observations:

Substituent Effects: The 2-methylpropanoyl group in the target compound increases steric bulk and lipophilicity compared to the acetyl group in 1-(5-Bromo-1-benzofuran-2-yl)ethanone. This may enhance membrane permeability but reduce aqueous solubility .

Ring Modifications :

  • Saturation of the benzofuran ring (e.g., 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one) reduces aromaticity, likely decreasing thermal stability and altering intermolecular interactions .
  • Phenyl vs. benzofuran scaffolds : The phenyl analog (1-(4-Bromophenyl)-2-methylpropan-1-one) lacks the oxygen heteroatom, which may reduce hydrogen-bonding capacity and biological activity compared to benzofuran derivatives .

Biological Activity

1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a bromine atom and a ketone group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is C12H11BrO2, with a molar mass of approximately 267.12 g/mol. Its structure includes a benzofuran moiety, which is known for diverse pharmacological activities.

The biological activity of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.
  • Cytotoxic Effects : Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anticancer Properties

Research has demonstrated that 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been evaluated against K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colon cancer), and Caki-1 (renal cancer) cells.
Cell LineIC50 (µM)Comments
K5625.0High sensitivity to the compound
PC310.0Moderate sensitivity
SW62020.0Lower sensitivity
Caki-1>100Minimal toxicity observed

The introduction of the bromine atom significantly enhances the cytotoxic potential of these derivatives .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

In a series of experiments, researchers synthesized several derivatives of benzofuran, including 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one, to evaluate their biological activities:

  • Cytotoxicity Studies : MTT assays indicated that the compound effectively inhibited cell growth in various cancer cell lines while showing lower toxicity towards normal cells (HaCaT keratinocytes) .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased levels of ROS and activation of caspases, confirming its role in inducing apoptosis in K562 cells .

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